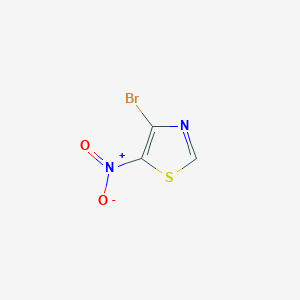

4-Bromo-5-nitrothiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Bromo-5-nitrothiazole, also known as 2-Bromo-5-nitro-1, 3-thiazole, is a heterocyclic compound that contains both sulfur and nitrogen . It is a pale-yellow liquid with a pyridine-like odor . Thiazole is used as a tool in medicinal chemistry and investigated as a bioactive arena .

Synthesis Analysis

The synthesis of 4-Bromo-5-nitrothiazole involves various chemical routes. For instance, Keshavayya et al. reported the synthesis of four new biologically active azo dyes containing thiazole, which were derived from 2-amino-5-nitrothiazole by the conventional diazo-coupling method in an acid condition .Molecular Structure Analysis

The molecular formula of 4-Bromo-5-nitrothiazole is C3HBrN2O2S . The geometrical parameters such as optimized energy, dipole moment, bond length, and angles have been reported . The HOMO–LUMO energy gap of nitrosodimethylamine is found to be greater than that of 2-Bromo-5-nitrothiozole .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-5-nitrothiazole include its pale-yellow color and pyridine-like odor . It also has a significant response to nonlinear optical (NLO) properties, which reflects its enhanced applicability in the development of photonic devices .Applications De Recherche Scientifique

Nonlinear Optical (NLO) Properties

4-Bromo-5-nitrothiazole has been studied for its nonlinear optical (NLO) properties . The study showed that this compound is responsive to NLO, which reflects its enhanced applicability in the development of photonic devices .

Spectroscopy

This compound has been used in spectroscopic studies . The spectroscopic study of geometrical parameters, vibrational, electronic absorption spectra, and HOMO–LUMO gap with their molecular orbitals have been reported .

Building Block in Chemical Synthesis

4-Bromo-5-nitrothiazole is used as a building block in chemical synthesis . It is used as an intermediate to produce other chemicals .

Biological Activities

Thiazole derivatives, such as 4-Bromo-5-nitrothiazole, are equipped with numerous biological activities such as antiviral, antibacterial, antifungal, antimalarial, antiparkinsonian, anti-inflammatory activities, and many more .

Organic Semiconductors

Thiazoles, including 4-Bromo-5-nitrothiazole, are common electron-accepting heterocyclic due to electron-withdrawing nitrogen of imine (C=N) . They yield high-performance in organic electronic devices .

Cancer Research

Some derivatives of 4-Bromo-5-nitrothiazole exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .

Mécanisme D'action

Target of Action

It is known that nitrothiazoles, a class of compounds to which 4-bromo-5-nitrothiazole belongs, are often used in medicinal chemistry due to their wide range of biological activities .

Mode of Action

Nitrothiazoles, in general, are known to be electron-accepting heterocycles due to the electron-withdrawing nitrogen of the imine (C=N) group . This property might play a role in their interaction with biological targets.

Biochemical Pathways

Nitrothiazoles are known to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Nitrothiazoles are known for their wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular levels .

Safety and Hazards

Orientations Futures

The future directions of 4-Bromo-5-nitrothiazole research could involve the development of new DFT methods on spectroscopy and nonlinear optical (NLO) properties . Additionally, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Propriétés

IUPAC Name |

4-bromo-5-nitro-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)9-1-5-2/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOVUSUQMGFTQKB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)[N+](=O)[O-])Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,3-dimethylphenyl)-2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2590905.png)

![[2-Chloro-4-(trifluoromethyl)phenyl]methanesulfonyl chloride](/img/structure/B2590907.png)

![4-chloro-3-nitro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2590912.png)

![3-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6,7-dimethylquinoxalin-2(1H)-one](/img/structure/B2590917.png)

![3-Methyl-5-oxo-5,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylic acid](/img/structure/B2590918.png)

![ethyl 2-(3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2590919.png)

![2-((1-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-methylacetamide](/img/structure/B2590922.png)

![N-(2-chlorophenyl)-2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2590923.png)

![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)isobutyramide](/img/structure/B2590924.png)